molecular formula C10H9N3O2 B2472440 4-amino-3-(1H-imidazol-1-yl)benzoic acid CAS No. 1550964-06-1

4-amino-3-(1H-imidazol-1-yl)benzoic acid

Cat. No.: B2472440
CAS No.: 1550964-06-1
M. Wt: 203.201
InChI Key: UEUQKAJBUGLUNI-UHFFFAOYSA-N
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Description

4-Amino-3-(1H-imidazol-1-yl)benzoic acid is a compound that features both an amino group and an imidazole ring attached to a benzoic acid core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a common motif in biologically active molecules, adds to its significance.

Synthetic Routes and Reaction Conditions:

  • From Imidazole and 4-Iodobenzoic Acid:

      Step 1: Imidazole reacts with 4-iodobenzoic acid in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide.

      Step 2: The reaction mixture is heated to facilitate the formation of the imidazole-substituted benzoic acid.

      Step 3: The product is purified through recrystallization or chromatography.

  • From 4-Chlorobenzoic Acid and Imidazole:

      Step 1: 4-Chlorobenzoic acid undergoes a nucleophilic substitution reaction with imidazole.

      Step 2: The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide.

      Step 3: The product is isolated and purified.

Industrial Production Methods:

  • Industrial production typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation:

    • The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
    • Common reagents: Potassium permanganate, hydrogen peroxide.
  • Reduction:

    • The imidazole ring can undergo reduction to form saturated imidazoline derivatives.
    • Common reagents: Sodium borohydride, lithium aluminum hydride.
  • Substitution:

    • The amino group can participate in electrophilic substitution reactions to form various derivatives.
    • Common reagents: Halogenating agents, sulfonating agents.

Major Products:

  • Oxidation products include nitro-substituted benzoic acids.
  • Reduction products include imidazoline derivatives.
  • Substitution products vary depending on the electrophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of enzyme inhibitors.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential as an anti-inflammatory and antimicrobial agent.
  • Explored for its role in drug design and development.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-amino-3-(1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The amino group can form hydrogen bonds with biological macromolecules, affecting their function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 4-(1H-Imidazol-1-yl)benzoic Acid:

    • Lacks the amino group, making it less versatile in certain reactions.
    • Used in similar applications but with different reactivity profiles.
  • 4-Amino-3-(1H-benzimidazol-1-yl)benzoic Acid:

    • Contains a benzimidazole ring instead of an imidazole ring.
    • Exhibits different biological activities and chemical properties.

Uniqueness:

  • The presence of both an amino group and an imidazole ring in 4-amino-3-(1H-imidazol-1-yl)benzoic acid provides a unique combination of reactivity and biological activity.
  • This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Biological Activity

4-Amino-3-(1H-imidazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group and an imidazole ring attached to a benzoic acid core. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Structural Characteristics

The compound's structure can be represented as follows:

C10H10N4O2\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_2

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological evaluation.

Target Enzyme

The primary target identified for this compound is the CYP199A4 enzyme , found in Rhodopseudomonas palustris HaA2. The compound interacts with this enzyme by binding to both the ferric and ferrous heme groups, potentially altering metabolic pathways regulated by CYP199A4.

Biochemical Pathways

The interaction with CYP199A4 suggests that this compound may influence several metabolic processes, including:

  • Oxidative metabolism
  • Drug metabolism
  • Synthesis of biologically active molecules

Antimicrobial Activity

Studies have shown that imidazole derivatives exhibit notable antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated:

  • Moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis.
  • Potential as urease inhibitors , which could be relevant in treating infections caused by urease-producing bacteria .

Anticancer Properties

Imidazole derivatives are often associated with anticancer activities. Although direct studies on this compound are scarce, related research indicates that modifications in imidazole structures can enhance their effectiveness against cancer cells. For example, compounds with similar functional groups have shown promising results in inhibiting cancer cell proliferation .

Pharmacokinetics

Current information on the pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) of this compound is limited. However, predictions suggest:

  • Boiling Point : Approximately 4036±280°C4036\pm 280\degree C
  • Density : 128±01 g cm3128\pm 01\text{ g cm}^3

These properties indicate potential stability under various conditions, which is beneficial for drug formulation.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey DifferencesBiological Activity
4-(1H-Imidazol-1-yl)benzoic AcidLacks amino groupLess versatileModerate antimicrobial activity
4-Amino-3-(1H-benzimidazol-1-yl)benzoic AcidContains a benzimidazole ringDifferent reactivity profileVaries widely; some anticancer activity

The presence of both an amino group and an imidazole ring in this compound provides a unique combination of reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of imidazole derivatives in various therapeutic areas. For instance:

  • Antibacterial Screening : Compounds similar to this compound have been tested against multiple bacterial strains, showing varying degrees of effectiveness. Some derivatives exhibited IC50 values significantly lower than established antibiotics .
  • Enzyme Inhibition : Research has indicated that certain imidazole derivatives can act as effective inhibitors for enzymes like acetylcholinesterase and urease, which are crucial in treating diseases such as Alzheimer's and urinary tract infections .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-amino-3-(1H-imidazol-1-yl)benzoic acid?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst concentration) and identify optimal conditions. A full factorial design allows testing all variable combinations, while a fractional factorial design reduces the number of trials without sacrificing critical interactions . Statistical tools like ANOVA can analyze the significance of each parameter on yield and purity. For example, solvents like DMF or acetonitrile may influence reaction rates due to their polarity .

Q. How can researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Confirm functional groups (e.g., imidazole protons at δ 7.5–8.5 ppm, carboxylic acid protons at δ 12–14 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection (λ = 254 nm).
  • Mass Spectrometry (MS) : Verify molecular weight via ESI-MS or MALDI-TOF.
  • X-ray Crystallography : Resolve crystal structure for definitive stereochemical assignment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard-specific guidelines :

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for reactions releasing volatile intermediates.
  • Waste Management : Segregate acidic waste and neutralize before disposal. Document compliance with institutional or EPA guidelines for hazardous organic compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack. Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes with imidazole-binding pockets). Validate predictions with in vitro assays like enzyme inhibition studies .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s reaction pathways?

  • Methodological Answer : Apply multivariate analysis to identify overlooked variables (e.g., solvent dielectric effects, trace moisture). Cross-validate using:

  • In-situ FTIR : Monitor intermediate formation in real-time.
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps.
  • Theoretical Revisions : Adjust computational models to incorporate solvent interactions or transition-state stabilization .

Q. How can hybrid materials incorporating this compound be synthesized for catalytic or sensing applications?

  • Methodological Answer : Functionalize the carboxylic acid group to anchor the molecule onto metal-organic frameworks (MOFs) or nanoparticles (e.g., Au NPs). Example steps:

Activate the COOH group using EDC/NHS coupling.

Covalently attach to amine-functionalized substrates (e.g., SiO₂ nanoparticles).

Characterize hybrid materials via BET surface area analysis and TEM .

Q. What interdisciplinary approaches integrate this compound into drug discovery pipelines?

  • Methodological Answer : Combine medicinal chemistry and pharmacology :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., halogenation at the benzoic acid ring).
  • In-vitro Screening : Test against disease-relevant targets (e.g., kinase assays for cancer).
  • ADMET Profiling : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability .

Q. Data Analysis & Validation

Q. How should researchers statistically validate reproducibility in synthetic yields or biological assay results?

  • Methodological Answer : Perform triplicate experiments with independent batches. Apply Student’s t-test or Mann-Whitney U test (for non-normal distributions) to compare means. Use Grubbs’ test to identify and exclude outliers. Report confidence intervals (e.g., 95% CI) for critical parameters .

Q. What advanced spectroscopic techniques confirm the compound’s protonation states in different pH environments?

  • Methodological Answer : Conduct pH-dependent UV-Vis spectroscopy to track absorbance shifts (e.g., imidazole ring protonation at pH < 6). Complement with ¹H-NMR titrations in D₂O to observe chemical shift changes in the amino and carboxylic acid groups .

Q. Ethical & Regulatory Considerations

Q. What documentation is required for publishing studies involving this compound?

  • Methodological Answer : Include CAS number , synthetic procedures (following IUPAC guidelines), spectral data (raw NMR/HPLC files in supplementary materials), and institutional safety review board approvals. Adhere to journal-specific standards (e.g., ACS, RSC) for chemical data reporting .

Properties

IUPAC Name

4-amino-3-imidazol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-8-2-1-7(10(14)15)5-9(8)13-4-3-12-6-13/h1-6H,11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUQKAJBUGLUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N2C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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